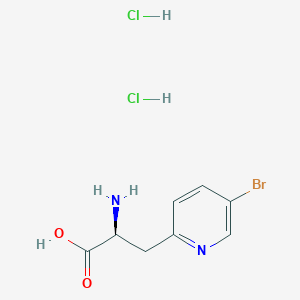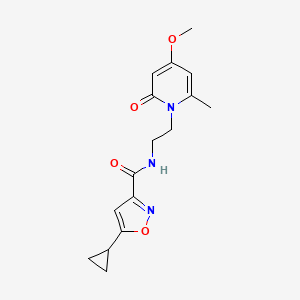![molecular formula C21H20N4O2 B2724604 2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 848747-13-7](/img/structure/B2724604.png)
2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-methoxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic molecule. It contains a methoxyphenyl group, a tetrahydrofuran group, and an imidazoquinoxaline group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and tetrahydrofuran groups are likely to contribute to the overall polarity of the molecule, while the imidazoquinoxaline group would add significant complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the methoxyphenyl and tetrahydrofuran groups could potentially make the molecule more reactive towards certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and tetrahydrofuran groups could potentially affect properties such as solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationships
Synthesis Techniques : Research has been conducted on the synthesis of imidazoquinoxaline derivatives, exploring different synthetic routes and structural modifications to understand their impact on biological activity. For example, techniques such as I2-mediated sp3 C–H amination have been employed for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, highlighting the efficiency of non-transition metal-catalyzed methods in producing these compounds with high yields (Chen et al., 2020).
Structure-Activity Relationships (SAR) : The SAR of fused imidazopyridines, including imidazoquinoxalines, has been extensively studied, revealing that the affinity to benzodiazepine receptors is significantly influenced by the substitution pattern on the imidazoquinoxaline core. Specific structural modifications, such as the introduction of an isoxazole moiety, have shown to enhance binding affinity and in vivo activity, providing insights into the design of therapeutic agents (Takada et al., 1996).
Biological Effects
Antimicrobial Activity : Some novel quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Studies have shown that certain quinoxaline compounds exhibit remarkable activity against various microbial strains, highlighting their potential in the development of new antimicrobial agents (Refaat et al., 2004).
Fluorescence and Optical Properties : The fluorescence properties of imidazoquinoxaline derivatives have been investigated, revealing that specific substituents can confer unique absorption and emission characteristics. This research opens up possibilities for their application in materials science, particularly in the development of fluorescent probes and optical materials (Patinote et al., 2017).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-26-15-10-8-14(9-11-15)20-24-19-21(25(20)13-16-5-4-12-27-16)23-18-7-3-2-6-17(18)22-19/h2-3,6-11,16H,4-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWPAFPMEDREIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1,8,8-Trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)acetic acid](/img/structure/B2724522.png)
![(E)-N,N-dimethyl-N'-(5-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbonyl}-1,3-thiazol-2-yl)methanimidamide](/img/structure/B2724523.png)

![N-(4-cyanooxan-4-yl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2724527.png)

![2-[1-[2-(2-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2724529.png)


![1-(2,5-dimethoxyphenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2724534.png)
![4-[bis(prop-2-enyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2724536.png)
![7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline](/img/structure/B2724537.png)
![N-[3-(hydrazinocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B2724540.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2724541.png)

